molecular formula C8H15N3S B13182191 4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol

4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13182191
M. Wt: 185.29 g/mol
InChI Key: ZHLQFVZQOIAMNW-UHFFFAOYSA-N
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Description

4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbutylamine with carbon disulfide and hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often require refluxing and careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole: Lacks the thiol group, which affects its reactivity and applications.

    5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol: Similar structure but different substitution pattern on the triazole ring.

    4-methyl-4H-1,2,4-triazole-3-thiol: Lacks the 3-methylbutyl group, influencing its physical and chemical properties.

Uniqueness

4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the 3-methylbutyl and thiol groups

Properties

Molecular Formula

C8H15N3S

Molecular Weight

185.29 g/mol

IUPAC Name

4-methyl-3-(3-methylbutyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H15N3S/c1-6(2)4-5-7-9-10-8(12)11(7)3/h6H,4-5H2,1-3H3,(H,10,12)

InChI Key

ZHLQFVZQOIAMNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=NNC(=S)N1C

Origin of Product

United States

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